

2-Amino-3,4-difluorobenzoic acid CAS number and properties

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Compound of Interest

Compound Name: 2-Amino-3,4-difluorobenzoic acid

Cat. No.: B140420

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Technical Guide: 2-Amino-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3,4-difluorobenzoic acid**, a key building block in modern medicinal chemistry. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and discusses its primary applications in pharmaceutical research and development.

Compound Identification and Properties

2-Amino-3,4-difluorobenzoic acid is an aromatic compound featuring an amino group and two fluorine atoms on a benzoic acid core.^[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex molecular architectures.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	158580-94-0[2]
Molecular Formula	C ₇ H ₅ F ₂ NO ₂ [2]
Molecular Weight	173.12 g/mol [2]
Synonyms	3,4-Difluoroanthranilic Acid[3]

Table 2: Physicochemical Properties

Property	Value
Boiling Point	303.0 ± 42.0 °C at 760 mmHg[4]
Melting Point	Not available.
Appearance	Solid (form may vary)
Solubility	Data for the specific isomer is limited. However, related fluorinated aminobenzoic acids are soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) and have limited solubility in aqueous solutions like PBS.[5]

Applications in Drug Discovery and Development

2-Amino-3,4-difluorobenzoic acid is primarily utilized as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance key properties such as:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]
- Membrane Permeability: Fluorine substitution can alter the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[6]

- Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of the drug candidate.[6]

This compound is particularly valuable in the development of novel therapeutics targeting a range of conditions, including central nervous system disorders, inflammation, and infectious diseases.[1] Its structural motifs are found in a variety of modern pharmaceuticals.[7][8]

Experimental Protocols: Synthesis of Fluorinated Aminobenzoic Acids

While a specific, detailed protocol for the synthesis of **2-Amino-3,4-difluorobenzoic acid** is not readily available in the provided search results, a representative synthesis can be adapted from established procedures for closely related isomers, such as 2-amino-3-fluorobenzoic acid. [9] The general approach often involves the oxidation of a corresponding fluorinated isatin.

Representative Synthesis of a Fluorinated Anthranilic Acid

This protocol is adapted from the synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin and should be considered a general guideline.[9]

Materials:

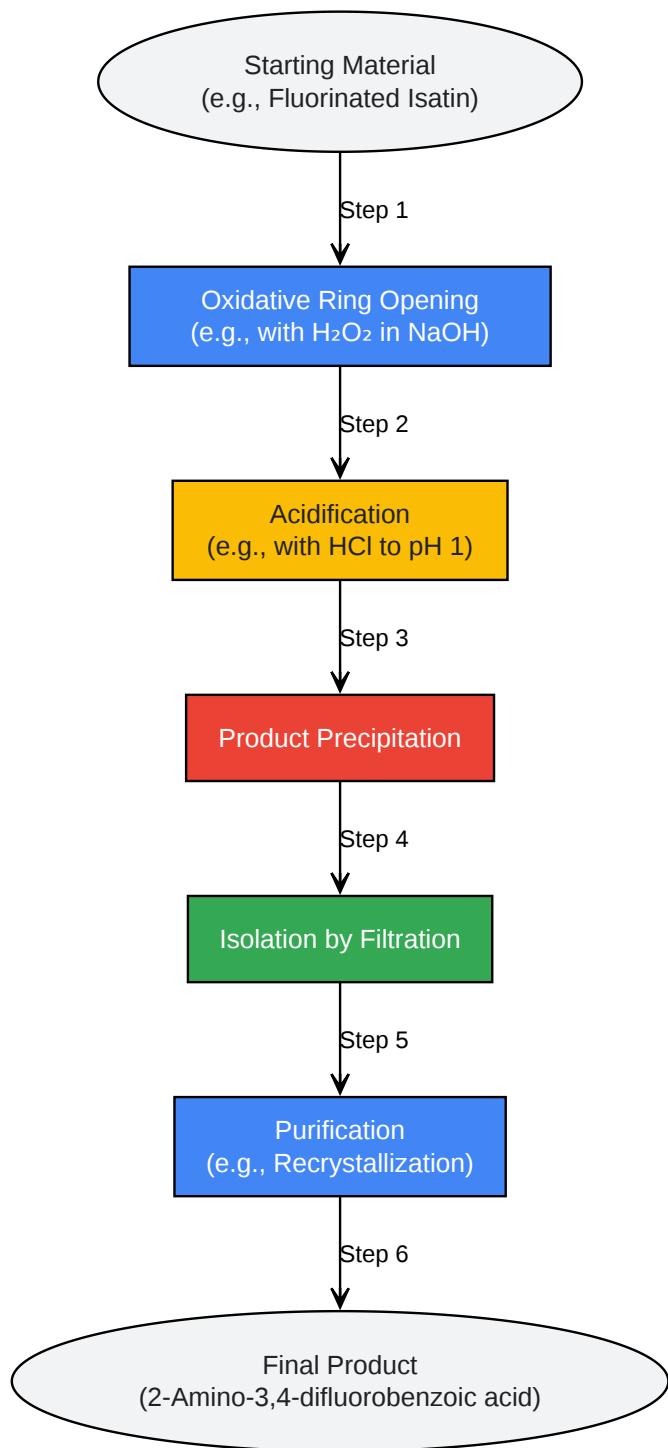
- Appropriately substituted fluoroisatin (starting material)
- 1 M Aqueous Sodium Hydroxide (NaOH) solution
- 30% Hydrogen Peroxide (H₂O₂) solution
- 3 M Hydrochloric Acid (HCl)
- Deionized Water
- Ethanol
- Acetic Acid

Procedure:

- Reaction Setup: In a three-necked, round-bottomed flask equipped with an addition funnel and a thermometer, charge the starting fluoroisatin and 1 M aqueous sodium hydroxide solution.
- Oxidation: Add 30% hydrogen peroxide solution dropwise over a period of 45 minutes. The temperature of the reaction mixture may rise. Maintain control of the temperature as needed.
- Reaction Monitoring: Stir the reaction mixture for approximately 1.5 hours, or until the reaction is complete (monitoring by TLC is recommended).
- Neutralization and Acidification: To the reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached. The mixture may be treated with charcoal and filtered. Further acidify the clear filtrate to a pH of 1 to precipitate the aminobenzoic acid product.[9]
- Isolation: Stir the mixture for an hour, then collect the product by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture with a small amount of acetic acid.[5]
- Drying: Dry the purified product under reduced pressure.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of fluorinated aminobenzoic acids, highlighting the key stages from starting materials to the final purified product.



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